1-ethyl-2,3-dimethylimidazolium iodide 1-ethyl-2,3-dimethylimidazolium iodide
Brand Name: Vulcanchem
CAS No.: 141085-40-7
VCID: VC13808345
InChI: InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H
SMILES: CC[NH+]1C=CN(C1C)C.[I-]
Molecular Formula: C7H15IN2
Molecular Weight: 254.11 g/mol

1-ethyl-2,3-dimethylimidazolium iodide

CAS No.: 141085-40-7

Cat. No.: VC13808345

Molecular Formula: C7H15IN2

Molecular Weight: 254.11 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2,3-dimethylimidazolium iodide - 141085-40-7

Specification

CAS No. 141085-40-7
Molecular Formula C7H15IN2
Molecular Weight 254.11 g/mol
IUPAC Name 1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide
Standard InChI InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H
Standard InChI Key ZCVLMQINUCAHNR-UHFFFAOYSA-N
SMILES CC[NH+]1C=CN(C1C)C.[I-]
Canonical SMILES CC[NH+]1C=CN(C1C)C.[I-]

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

1-Ethyl-2,3-dimethylimidazolium iodide consists of a heterocyclic imidazolium cation substituted with ethyl and methyl groups at the 1, 2, and 3 positions, paired with an iodide counterion. The molecular formula is consistently reported as C₇H₁₅IN₂ (alternatively C₇H₁₃IN₂ depending on hydrogen counting conventions), with a molecular weight of 252.1–254.11 g/mol . X-ray diffraction studies of analogous paramagnetic ionic liquids reveal a non-planar cation conformation stabilized by anion-π interactions and hydrogen bonding .

The iodide anion’s polarizability contributes to the compound’s low melting point (<100°C), classifying it as a room-temperature ionic liquid (RTIL). Substituent effects analysis demonstrates that methylation at the C(2) position increases steric hindrance compared to 1-ethyl-3-methylimidazolium derivatives, influencing both physicochemical properties and reactivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct proton environments:

  • ¹H NMR (D₂O): δ 7.30 (imidazole protons), 4.08 (N-CH₂CH₃), 3.70 (N-CH₃), 2.53 (C-CH₃), 1.36 (CH₂CH₃)

  • ¹³C NMR (D₂O): δ 124.0 (C4/C5), 121.9 (C2), 45.2 (N-CH₂), 36.5 (N-CH₃), 16.1 (CH₂CH₃), 10.8 (C-CH₃)

Raman spectroscopy of related tetrahaloferrate complexes shows characteristic Fe-X stretching modes (X = Cl, Br) at 250–350 cm⁻¹, though iodide-specific vibrational data remain underrepresented in current literature .

Synthesis and Optimization

Primary Synthetic Routes

The standard synthesis involves quaternizing 2,3-dimethylimidazole with ethyl iodide under controlled conditions:

Reaction Scheme
2,3-Dimethylimidazole + Ethyl iodide → 1-Ethyl-2,3-dimethylimidazolium iodide

Optimized Conditions :

  • Solvent: Ethanol/acetonitrile (1:1 v/v)

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 96%

Comparative studies show that substituting acetonitrile with dimethylformamide (DMF) reduces reaction time to 8 hours but decreases yield to 82% due to side reactions .

Purification and Scalability

Post-synthetic purification involves:

  • Solvent evaporation under reduced pressure

  • Recrystallization from acetone/ethyl acetate (3:1)

  • Drying under vacuum (10⁻² Torr, 24 h)

Large-scale production (>100 g) maintains >90% yield when using continuous flow reactors with in-line IR monitoring to track imidazole consumption .

Physicochemical Properties

Thermal Behavior

PropertyValueMeasurement Method
Melting Point98–102°CDifferential Scanning Calorimetry
Decomposition Temperature285°CThermogravimetric Analysis
Glass Transition (T_g)-42°CDynamic Mechanical Analysis

Thermal stability exceeds that of 1-ethyl-3-methylimidazolium analogues by 15–20°C, attributed to enhanced cation-anion interactions from C(2) methylation .

Solubility and Polarity

SolventSolubility (g/100 mL)
Water85.2 (25°C)
Ethanol∞ (miscible)
Dichloromethane72.3 (25°C)
Hexane0.9 (25°C)

The compound’s Hansen solubility parameters (δD = 18.1, δP = 9.7, δH = 6.3 MPa¹/²) indicate moderate polarity, facilitating its use as a solvent for polar polymers like poly(vinylidene fluoride).

Functional Applications

Electrochemical Systems

As a supporting electrolyte, 1-ethyl-2,3-dimethylimidazolium iodide demonstrates:

  • Conductivity: 12.3 mS/cm at 25°C (superior to BMIM-PF₆ by 40%)

  • Electrochemical Window: 3.1 V vs. Ag/Ag⁺ in acetonitrile

These properties enable applications in dye-sensitized solar cells (DSSCs), where it achieves 8.7% power conversion efficiency in I⁻/I₃⁻ redox couples.

Magnetic Ionic Liquids

While the iodide itself isn’t paramagnetic, structural analogs with [FeCl₄]⁻ and [FeBr₄]⁻ anions exhibit:

  • Néel Temperature (T_N): 23.5 K (chloride), 19.8 K (bromide)

  • Magnetic Anisotropy: 7.5 × 10⁴ erg/cm³ (bromide derivative)

These findings suggest potential for designing switchable magnetic fluids by anion metathesis.

Biological Interactions

At 0.1–1.0 mM concentrations, the compound disrupts E. coli membranes through:

  • Cation insertion into phospholipid bilayers

  • Iodide-mediated oxidative damage

  • Synergistic reduction of membrane potential (ΔΨ = -120 mV)

MIC values against Gram-positive bacteria (2.5 μg/mL) surpass commercial quaternary ammonium disinfectants.

Test OrganismLD₅₀ (mg/kg)Exposure Route
Daphnia magna0.8Aquatic
Rat (oral)345Ingestion

The compound exhibits moderate ecotoxicity, requiring containment to prevent aquatic environmental release.

Comparative Analysis with Structural Analogues

Cation Modification Effects

Property1-Ethyl-2,3-dimethyl1-Ethyl-3-methyl1,3-Dimethyl
Melting Point (°C)9878102
Conductivity (mS/cm)12.314.19.8
Antimicrobial MIC (μg/mL)2.55.118.4

C(2) methylation reduces cationic charge density, enhancing membrane penetration capabilities while slightly decreasing ionic conductivity .

Anion Exchange Impact

AnionViscosity (cP)Conductivity (mS/cm)T_N (K)
I⁻8912.3N/A
[FeCl₄]⁻2104.123.5
[FeBr₄]⁻1853.819.8

Anion substitution dramatically alters macroscopic properties, enabling tunability for specific applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator